

Thermodynamic Properties of 1,2-Dibromo-2-methylpropane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dibromo-2-methylpropane

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This technical guide provides a comprehensive overview of the available thermodynamic data for **1,2-Dibromo-2-methylpropane** (also known as isobutylene bromide). The information is compiled from established chemical databases and relevant scientific literature to support research and development activities requiring precise thermodynamic parameters.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties for **1,2-Dibromo-2-methylpropane** in both the liquid and gaseous phases. All data is presented at the standard state (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation and Vaporization

Property	Value (kJ/mol)	Phase	Reference
Standard Enthalpy of Formation (Δ_fH°)	-103.8 \pm 1.7	Liquid	Sunner and Wulff, 1974[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	44.8 \pm 0.8	Liquid to Gas	Calculated
Standard Enthalpy of Formation (Δ_fH°)	-59.0 \pm 1.9	Gas	Calculated

The enthalpy of vaporization at standard conditions has been calculated using the liquid phase enthalpy of formation and the enthalpy of vaporization values at different temperatures. The gas phase standard enthalpy of formation is derived from the liquid phase value and the standard enthalpy of vaporization.

Table 2: Phase Change and Other Properties

Property	Value	Units	Reference(s)
Enthalpy of Vaporization (at 259 K)	33.3	kJ/mol	Stephenson and Malanowski, 1987 ^[2]
Enthalpy of Vaporization (at 423.2 K)	36.52	kJ/mol	Majer and Svoboda, 1985 ^[2]

Note: Explicit experimental data for the standard molar entropy (S°) and heat capacity (C_p) of **1,2-Dibromo-2-methylpropane** were not available in the surveyed literature. For estimation of these parameters, computational methods or group contribution methods are recommended.

Experimental Protocols

While the full experimental texts were not accessible, the primary source for the enthalpy of formation data is the work of Sunner and Wulff (1974). The methodologies employed for determining the thermodynamic properties of halogenated alkanes typically involve the following techniques:

Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation of organobromine compounds is often determined using a rotating-bomb calorimeter. A general procedure involves:

- Sample Preparation: A precise mass of the purified **1,2-Dibromo-2-methylpropane** sample is encapsulated in a combustible container.
- Calorimeter Setup: The bomb is charged with a known amount of water and an auxiliary substance (like a mineral oil) to ensure complete combustion. The bomb is then filled with

high-purity oxygen to a specific pressure.

- **Combustion Reaction:** The sample is ignited, and the temperature change of the calorimeter system is meticulously recorded. The rotation of the bomb ensures a homogeneous final solution.
- **Analysis of Products:** The final contents of the bomb are analyzed to determine the extent of the reaction and to correct for any side reactions. For organobromine compounds, this includes titration to determine the amount of hydrobromic acid and any free bromine formed.
- **Calculation:** The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HBr).

Vaporization Calorimetry (for Enthalpy of Vaporization)

The enthalpy of vaporization can be determined by various methods, including:

- **Direct Calorimetric Measurement:** A known amount of the substance is vaporized within a calorimeter, and the heat required for this phase change is measured directly.
- **Vapor Pressure Measurements:** The vapor pressure of the liquid is measured at different temperatures. The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization. The data from Stephenson and Malanowski (1987) and Majer and Svoboda (1985) are likely based on such measurements.^[2]

Computational Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like **1,2-Dibromo-2-methylpropane**.

Ab Initio and Density Functional Theory (DFT) Calculations

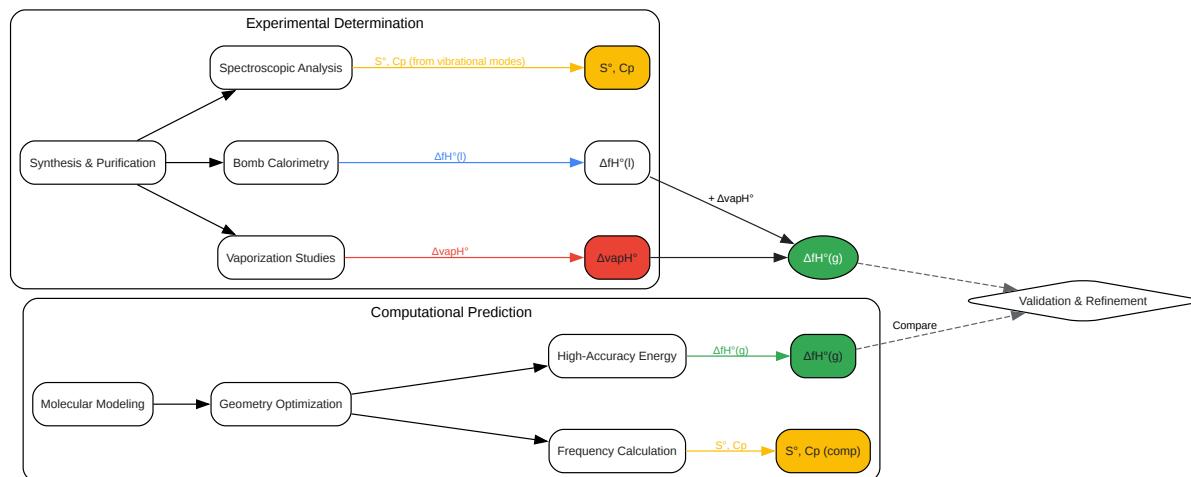
High-level ab initio methods (like coupled-cluster theory) and DFT are commonly used to calculate thermodynamic properties. A typical workflow involves:

- Geometry Optimization: The three-dimensional structure of the **1,2-Dibromo-2-methylpropane** molecule is optimized to find its lowest energy conformation.
- Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.
- Calculation of Thermodynamic Properties: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The standard entropy and heat capacity are calculated using statistical mechanics based on the vibrational, rotational, and translational partition functions.

While no specific computational studies were found for **1,2-Dibromo-2-methylpropane**, research on similar small brominated hydrocarbons indicates that accurate predictions can be achieved with modern computational methods.[\[1\]](#)

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the relationship between experimental and computational methods for determining the thermodynamic properties of a compound like **1,2-Dibromo-2-methylpropane**.



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Thermodynamic Data Workflow

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Calculations - PMC [pmc.ncbi.nlm.nih.gov]

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